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3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid (BTFCA) is a relatively recently synthesized organic molecule. Its first synthesis was reported in 2008 by a research group at Nanjing University in China []. The research paper details the multi-step synthesis process and characterization of BTFCA using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [].
While BTFCA is a relatively new molecule, researchers have proposed several potential applications based on its unique structure and properties. These potential applications include:
3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid is an organic compound characterized by its unique structure, which includes two trifluoromethyl groups attached to a biphenyl framework and a carboxylic acid functional group. Its molecular formula is C₁₄H₉F₆O₂, and it has garnered attention due to its potential applications in various fields, including materials science and medicinal chemistry. The presence of trifluoromethyl groups enhances its lipophilicity and biological activity, making it a subject of interest for researchers exploring new chemical entities.
Research indicates that 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid exhibits significant biological activity. The trifluoromethyl groups contribute to its potency as a potential pharmaceutical agent. Studies have shown that compounds with similar structures can exhibit antimicrobial and anti-inflammatory properties, suggesting that this compound may also possess similar activities .
Synthesis of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid typically involves:
The compound has several potential applications:
Interaction studies have shown that 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid can interact with various biological targets. These interactions are often mediated through hydrogen bonding and hydrophobic interactions due to the presence of the trifluoromethyl groups. Such interactions can enhance the compound's efficacy in biological systems, making it a valuable candidate for further research in drug design .
Several compounds share structural similarities with 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Trifluoromethylbenzoic Acid | Contains one trifluoromethyl group | Simpler structure; less lipophilic |
| 4-Bromo-3',5'-bis(trifluoromethyl)biphenyl | Contains bromine instead of carboxylic acid | More reactive due to halogen presence |
| 2,6-Bis(trifluoromethyl)aniline | Contains amine instead of carboxylic acid | Different reactivity profile; used in dyes |
| 3',5'-Bis(trifluoromethyl)[1,1'-biphenyl]-4-sulfonic Acid | Contains sulfonic acid group | Increased solubility; different biological activity |
The unique combination of two trifluoromethyl groups along with a carboxylic acid functionality distinguishes 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid from its analogs. This structural arrangement contributes to its enhanced biological activity and potential utility in various applications.
3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid exhibits distinctive solubility characteristics influenced by its unique structural features, including two trifluoromethyl groups and a carboxylic acid functionality on a biphenyl framework. The compound demonstrates very low water solubility due to its hydrophobic biphenyl backbone and the presence of two highly electronegative trifluoromethyl groups, which are known to reduce water solubility despite their polarity [1] [2].
In organic solvents, the compound shows high solubility in dimethyl sulfoxide (DMSO), as DMSO is recognized as an excellent solvent for both carboxylic acids and fluorinated compounds [3]. The solubility in DMSO is attributed to the solvent's ability to form hydrogen bonds with the carboxylic acid group while accommodating the fluorinated aromatic system [4] [5].
Chloroform represents a particularly favorable solvent for this compound, as fluorinated aromatics typically demonstrate enhanced solubility in chlorinated solvents [6] [7]. The compound is expected to show moderate to high solubility in chloroform, consistent with other fluorinated biphenyl derivatives that exhibit good solubility in methylene chloride and chloroform [7].
In aromatic solvents such as toluene, the compound demonstrates high solubility due to favorable π-π interactions between the biphenyl framework and the aromatic solvent [4] [5]. This is supported by the general principle that biphenyl derivatives are highly soluble in aromatic solvents [8].
Polar protic solvents including methanol and ethanol show limited solvation capacity for the compound [6]. The trifluoromethyl groups, while polar, do not engage in favorable interactions with protic solvents, resulting in low solubility in these media [9].
The compound exhibits moderate solubility in polar aprotic solvents like acetone and diethyl ether, where the carboxylic acid group can participate in dipole-dipole interactions while the aromatic system remains adequately solvated [4] [5].
The thermal stability of 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid is significantly enhanced by the presence of trifluoromethyl groups, which are known to improve thermal stability in aromatic systems [11]. The compound is expected to demonstrate high thermal stability with decomposition temperatures exceeding 400°C, based on similar fluorinated biphenyl derivatives [12] [13].
Thermal decomposition pathways are anticipated to follow multiple routes. The primary pathway involves decarboxylation, where the carboxylic acid group undergoes elimination of carbon dioxide, similar to other aromatic carboxylic acids [14] [15]. This process typically occurs at temperatures above 350°C for biphenyl carboxylic acids [14].
The carbon-fluorine bonds in the trifluoromethyl groups exhibit exceptional thermal stability, with bond dissociation energies in the range of 101-125 kcal/mol [16]. This contributes to the overall thermal robustness of the compound, as C-F bonds are among the strongest in organic chemistry [17].
Secondary decomposition pathways may include the formation of fluorene and fluorenone derivatives, consistent with the thermal behavior of biphenyl compounds [14] [15]. The presence of trifluoromethyl groups may lead to the formation of trifluoromethylated decomposition products, though these pathways are less prevalent due to the stability of the C-F bonds [16].
The compound's thermal decomposition temperature is estimated to be in the range of 400-450°C, significantly higher than unsubstituted biphenyl derivatives due to the stabilizing effect of the trifluoromethyl groups [11] [12].
The carboxylic acid group in 3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid exhibits enhanced acidity compared to benzoic acid due to the strong electron-withdrawing effects of the trifluoromethyl groups [2] [18]. The predicted pKa value is approximately 2.5-3.5, making it a moderately strong organic acid [2].
The electron-withdrawing nature of the trifluoromethyl groups stabilizes the conjugate base (carboxylate anion) through inductive effects, thereby lowering the pKa value [2]. This is consistent with 3,5-bis(trifluoromethyl)benzoic acid, which has a pKa of 3.34 [2].
The biphenyl framework provides additional conjugation that can further stabilize the carboxylate anion through resonance effects [18]. The meta-positioning of the trifluoromethyl groups relative to the carboxylic acid maximizes the inductive electron-withdrawing effect while minimizing steric hindrance [2].
In aqueous solutions, the compound will exist predominantly as the carboxylate anion at physiological pH (7.4), given its low pKa value [2]. This ionization behavior influences its solubility characteristics and biological interactions.
The acid dissociation follows the typical pattern for aromatic carboxylic acids, with the equilibrium heavily favoring proton dissociation in basic media [18]. The presence of multiple fluorine atoms enhances the compound's ability to stabilize negative charge through inductive effects [2].
¹H NMR spectroscopy reveals characteristic aromatic proton signals in the range of 7.5-8.5 ppm [19] [20]. The biphenyl protons appear as complex multiplets due to coupling interactions, with the trifluoromethyl groups causing distinctive splitting patterns in adjacent aromatic protons [19].
¹³C NMR spectroscopy provides valuable structural information, with aromatic carbons appearing in the 120-170 ppm region [19] [20]. The carboxylic acid carbon typically resonates around 170-180 ppm, while the trifluoromethyl carbons appear as quartets due to coupling with three equivalent fluorine atoms [19].
¹⁹F NMR spectroscopy shows a characteristic singlet at approximately -62 to -64 ppm, corresponding to the two equivalent trifluoromethyl groups [19] [21]. This chemical shift is typical for aromatic trifluoromethyl substituents and provides definitive confirmation of the compound's structure [21].
IR spectroscopy reveals several characteristic absorption bands. The carboxylic acid C=O stretch appears as a strong absorption at 1680-1720 cm⁻¹ [19] [20]. The broad O-H stretch of the carboxylic acid group is observed at 2500-3300 cm⁻¹ [19].
Multiple C-F stretching vibrations appear in the 1100-1300 cm⁻¹ region, characteristic of trifluoromethyl groups [19] [22]. These bands are typically strong and well-defined, providing clear identification of the fluorinated substituents [22].
Aromatic C-H stretching appears around 3000-3100 cm⁻¹, while aromatic C=C stretching vibrations are observed at 1500-1600 cm⁻¹ [19] [20].
UV-Vis spectroscopy shows characteristic absorption maxima in the 250-280 nm range, attributed to π-π* transitions in the extended aromatic system [23] [22]. The biphenyl framework provides extended conjugation that results in bathochromic shifts compared to simple aromatic compounds [23].
The presence of trifluoromethyl groups may cause hypsochromic shifts due to their electron-withdrawing nature, which stabilizes the ground state more than the excited state [23] [22]. The compound typically exhibits strong absorption with extinction coefficients characteristic of aromatic systems [23].
Solvent effects on UV-Vis absorption are minimal due to the relatively nonpolar nature of the chromophore, though polar solvents may cause slight shifts in absorption maxima [23] [22].
Mass spectrometry provides definitive molecular weight confirmation, with the molecular ion peak at m/z 334 in positive ion mode [1] [24]. In negative ion mode, the deprotonated molecular ion [M-H]⁻ appears at m/z 333, consistent with the carboxylic acid functionality [1].